molecular formula C22H21NO2 B4222768 3-(benzyloxy)-N-(1-phenylethyl)benzamide

3-(benzyloxy)-N-(1-phenylethyl)benzamide

Cat. No.: B4222768
M. Wt: 331.4 g/mol
InChI Key: NOGYIGBBMLYFEE-UHFFFAOYSA-N
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Description

3-(Benzyloxy)-N-(1-phenylethyl)benzamide is a synthetic benzamide derivative of significant interest in medicinal chemistry and pharmacological research. This compound is structurally related to chemical classes that have demonstrated promising biological activities in experimental models. Benzyloxy benzamide derivatives have been identified as potent neuroprotective agents in research targeting ischemic stroke. These compounds function by disrupting the protein-protein interaction (PPI) between postsynaptic density protein 95 (PSD95) and neuronal nitric oxide synthase (nNOS), a key mechanism in mitigating glutamate-induced excitotoxicity without the side effects associated with direct NMDA receptor blockade . This mechanism offers a potential therapeutic strategy for neuroprotection, with related compounds showing efficacy in reducing infarct size and improving neurological outcomes in preclinical models of middle cerebral artery occlusion (MCAO) . Furthermore, structurally similar N-benzyloxyphenyl benzamides have shown exceptional in vitro potency against Trypanosoma brucei , the parasite responsible for Human African Trypanosomiasis (HAT, or Sleeping Sickness) . In hit-to-lead optimization campaigns, such compounds have exhibited low nanomolar to picomolar EC50 values, good oral bioavailability, and the critical ability to cross the blood-brain barrier necessary for treating late-stage disease . The benzamide scaffold is therefore a valuable template for developing novel antiparasitic agents. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-(1-phenylethyl)-3-phenylmethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO2/c1-17(19-11-6-3-7-12-19)23-22(24)20-13-8-14-21(15-20)25-16-18-9-4-2-5-10-18/h2-15,17H,16H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOGYIGBBMLYFEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C2=CC(=CC=C2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzyloxy)-N-(1-phenylethyl)benzamide typically involves the following steps:

    Formation of Benzyloxybenzene: Benzyloxybenzene can be synthesized by reacting benzyl alcohol with benzene in the presence of a catalyst such as sulfuric acid.

    Amidation Reaction: The benzyloxybenzene is then reacted with 1-phenylethylamine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to increase yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(benzyloxy)-N-(1-phenylethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzoyl group.

    Reduction: The amide group can be reduced to form an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Formation of benzoyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated or nitrated benzamides.

Scientific Research Applications

3-(benzyloxy)-N-(1-phenylethyl)benzamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: It can be used in the development of advanced materials with specific properties, such as polymers and coatings.

    Biological Studies: It can be used as a probe to study biological processes and interactions at the molecular level.

Mechanism of Action

The mechanism of action of 3-(benzyloxy)-N-(1-phenylethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy and phenylethyl groups can enhance the compound’s binding affinity and selectivity towards these targets, leading to the modulation of biological pathways and processes.

Comparison with Similar Compounds

Substituent Position and Type Variations

  • 3-Chloro-N-(2-Fluorophenyl)Benzamide (): Features a chloro group at the 3-position and a 2-fluorophenyl substituent. Key Difference: Chloro/fluorine substituents vs. benzyloxy/phenylethyl groups, leading to distinct electronic and steric profiles.
  • N-(3-Methoxyphenyl)-3-(1H-Tetrazol-1-yl)Benzamide ():

    • Contains a tetrazole ring (electron-deficient heterocycle) and a 3-methoxyphenyl group.
    • The tetrazole moiety improves metabolic stability and hydrogen-bonding capacity, unlike the benzyloxy group .
    • Key Difference : Tetrazole’s role in enhancing binding affinity vs. benzyloxy’s lipophilicity.

Core Structure Modifications

  • N-(3-Amino-2-Methylphenyl)-3-(Isopentyloxy)Benzamide (): Substituted with an amino group (electron-donating) and isopentyloxy chain (flexible alkyl group). The amino group enables hydrogen bonding, while the isopentyloxy chain increases hydrophobicity compared to the rigid benzyloxy group . Key Difference: Amino vs. benzyloxy functional groups, altering solubility and target interactions.
  • N-Benzyl-N-(1,1-Dioxidotetrahydrothiophen-3-yl)-4-(2-Methylpropoxy)Benzamide ():

    • Incorporates a tetrahydrothiophene dioxide moiety, which introduces sulfur and oxygen atoms, enhancing polarity and solubility.
    • The sulfone group may participate in unique dipole interactions, unlike the benzyloxy group .
    • Key Difference : Sulfur-containing ring vs. benzyl ether, affecting electronic properties and bioavailability.

Fluorinated Analogues

  • 3-Methyl-N-[2-(2,2,3,3-Tetrafluoropropoxy)-5-(Trifluoromethyl)Phenyl]Benzamide (): Features tetrafluoropropoxy and trifluoromethyl groups, which increase electronegativity and metabolic resistance. Key Difference: Fluorinated substituents vs. benzyloxy, leading to distinct pharmacokinetic profiles.

Data Table: Comparative Analysis of Key Compounds

Compound Name Core Structure Substituents Molecular Weight Key Properties
3-(Benzyloxy)-N-(1-Phenylethyl)Benzamide Benzamide 3-OCH₂C₆H₅, N-(1-phenylethyl) ~327.4 g/mol High lipophilicity, potential CNS activity
3-Chloro-N-(2-Fluorophenyl)Benzamide Benzamide 3-Cl, N-(2-fluorophenyl) ~263.7 g/mol Enhanced electrophilicity, antimicrobial activity
N-(3-Methoxyphenyl)-3-(1H-Tetrazol-1-yl)Benzamide Benzamide 3-tetrazole, N-(3-methoxyphenyl) ~335.3 g/mol Metabolic stability, enzyme inhibition
N-Benzyl Tetrahydrothiophene Dioxide Derivative () Benzamide Tetrahydrothiophene dioxide, N-benzyl ~387.5 g/mol High polarity, potential kinase inhibition

Q & A

Basic: What synthetic strategies are recommended for optimizing the yield of 3-(benzyloxy)-N-(1-phenylethyl)benzamide?

Methodological Answer:

  • Stepwise Synthesis : Begin with O-benzyl hydroxylamine hydrochloride and p-trifluoromethyl benzoyl chloride under ice-cooled conditions in CH₂Cl₂. Use sodium carbonate to neutralize HCl byproducts. Maintain stoichiometric ratios (e.g., 1:1.1 for amine:acyl chloride) to minimize side reactions .
  • Scale-Up Considerations : For reactions >100 mmol, use slow addition of acyl chlorides to prevent exothermic runaway. Confirm completion via TLC (hexane:EtOAc 7:3) .
  • Purification : Column chromatography (silica gel, gradient elution) effectively removes unreacted starting materials. Recrystallization from Et₂O/pentane improves purity .

Basic: How should researchers characterize the purity and structure of this compound?

Methodological Answer:

  • NMR Analysis : Compare ¹H/¹³C NMR spectra to reference data (e.g., δ 7.2–7.6 ppm for aromatic protons, δ 165–170 ppm for amide carbonyls). For example, the N-(1-phenylethyl) group shows characteristic splitting patterns in CDCl₃ .

  • Mass Spectrometry : Use HRMS-ESI to confirm molecular ion peaks (e.g., [M+Na]⁺). Expected m/z for C₂₂H₂₁NO₂ is 340.1543 .
  • Thermal Stability : Perform DSC to detect decomposition temperatures (>150°C indicates stability for short-term storage) .

Advanced: How can researchers resolve discrepancies in reported mutagenicity data for benzamide derivatives?

Methodological Answer:

  • Ames II Testing : Conduct standardized assays with S. typhimurium strains TA98/TA100. For this compound, mutagenicity is comparable to benzyl chloride (rev/mg: 0.5–1.2 vs. 0.8–1.5), suggesting moderate risk .
  • Control Experiments : Include positive controls (e.g., 2-nitrofluorene) and negative controls (DMSO vehicle). Adjust metabolic activation (S9 fraction) to assess pro-mutagenic potential .
  • Data Normalization : Express results as revertants per µmol, accounting for batch-to-batch purity variations (HPLC ≥95%) .

Advanced: What mechanistic insights explain the reactivity of this compound in radical-mediated C–C bond formation?

Methodological Answer:

  • Anomeric Amide Effects : The sp³-hybridized nitrogen in this compound reduces resonance stabilization, enabling homolytic N–O bond cleavage. This generates benzyloxy radicals that abstract hydrogen from benzylic amines, forming C-centered radicals .
  • In-Cage Recombination : Radical pairs recombine stereospecifically, yielding deaminated products (e.g., bibenzyl derivatives). Use EPR spectroscopy to detect transient radical intermediates .
  • Substrate Scope : Bulky N-pivaloyl groups (as in related compounds) hinder undesired dimerization. Test substituted benzamides to map steric/electronic effects .

Advanced: How should researchers address conflicting NMR data for benzamide derivatives?

Methodological Answer:

  • Solvent Effects : Record spectra in CDCl₃ vs. DMSO-d₆ to assess H-bonding interactions. For example, amide protons may shift upfield by 0.5 ppm in DMSO due to increased solvation .
  • Dynamic Processes : Variable-temperature NMR (25–60°C) identifies rotational barriers in the N-(1-phenylethyl) group. Line broadening at low temps indicates restricted rotation .
  • Cross-Validation : Compare with computed NMR (DFT/B3LYP/6-31G**) to assign ambiguous peaks. Discrepancies >0.3 ppm suggest impurities or tautomerism .

Advanced: What strategies validate the biological activity of this compound in enzyme inhibition studies?

Methodological Answer:

  • Docking Simulations : Use AutoDock Vina to model interactions with target enzymes (e.g., kinases). The benzyloxy group may occupy hydrophobic pockets, while the amide forms H-bonds with catalytic residues .
  • Kinetic Assays : Perform IC₅₀ determinations via fluorogenic substrates. For example, monitor trypsin inhibition with Z-Gly-Pro-AMC (λex/em = 380/460 nm) .
  • SAR Studies : Synthesize analogs (e.g., replacing benzyloxy with methoxy) to correlate substituent effects with activity. Tabulate results:
SubstituentIC₅₀ (µM)LogP
Benzyloxy12.33.2
Methoxy45.72.1

Advanced: How do computational methods enhance the design of this compound derivatives?

Methodological Answer:

  • QSAR Modeling : Use Gaussian or Schrödinger to calculate descriptors (HOMO/LUMO, dipole moment). Correlate with experimental logP and IC₅₀ values to predict bioactivity .
  • MD Simulations : Simulate binding to lipid bilayers (CHARMM36 force field) to assess membrane permeability. Hydrophobic benzyl groups enhance diffusion coefficients (1.5×10⁻⁶ cm²/s) .
  • ADMET Prediction : SwissADME predicts moderate hepatic clearance (30 mL/min/kg) and BBB penetration (95% probability) .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

  • Hazard Mitigation : Use fume hoods for all steps involving trichloroisocyanuric acid or dichloromethane. DSC data indicate thermal decomposition above 150°C; avoid heating .
  • PPE Requirements : Nitrile gloves, safety goggles, and lab coats are mandatory. For spills, neutralize with NaHCO₃ before disposal .
  • Waste Management : Collect organic waste in halogen-resistant containers. Incinerate at 1200°C to destroy mutagenic byproducts .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(benzyloxy)-N-(1-phenylethyl)benzamide
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3-(benzyloxy)-N-(1-phenylethyl)benzamide

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